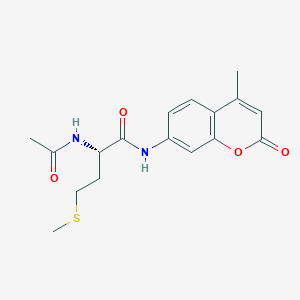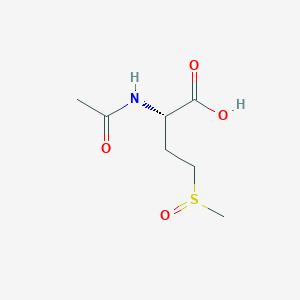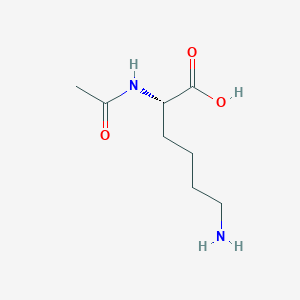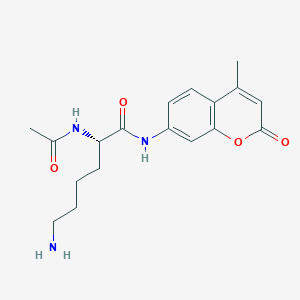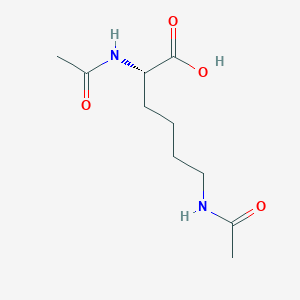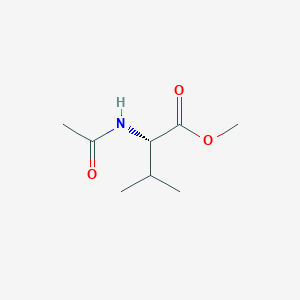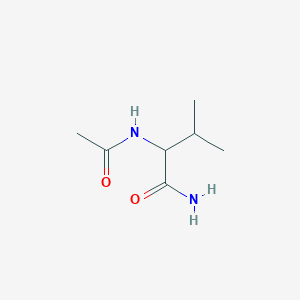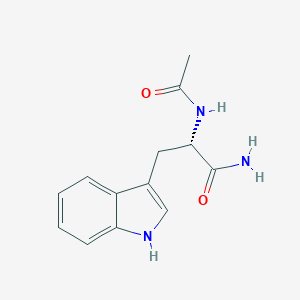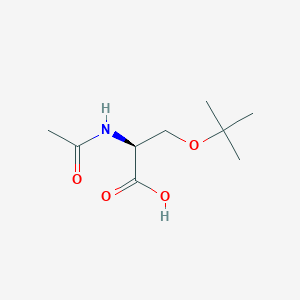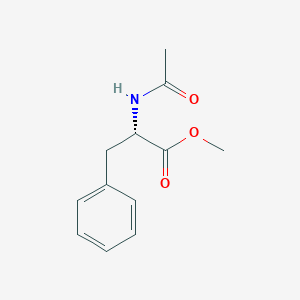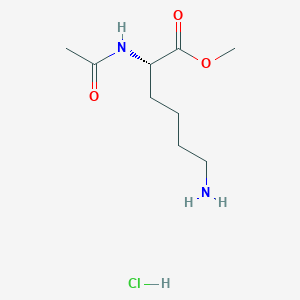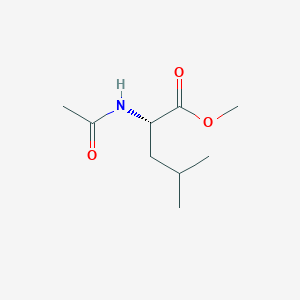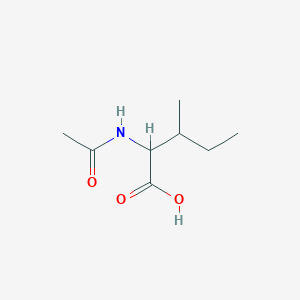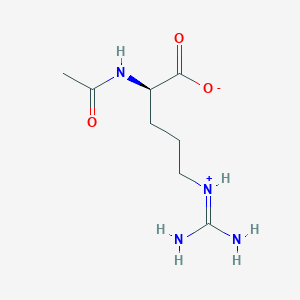
Ac-D-Arg-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-D-Arg-OH typically involves solid-phase peptide synthesis (SPPS). One common method is the incorporation of Fmoc-Arg (Pbf)-OH in SPPS using N-butylpyrrolidinone (NBP) as a solvent . The process involves the following steps:
- Swelling the resin in dichloromethane (CH2Cl2).
- Dissolving the first amino acid in CH2Cl2 with 2,4,6-collidine.
- Adding the protected amino acids, DIC (diisopropylcarbodiimide), and OxymaPure for in situ activation.
- Maintaining the reaction temperature at 45°C to reduce the viscosity of NBP and facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. The process involves:
- Automated SPPS using Fmoc/tBu strategy.
- Cleavage and deprotection of the peptide from the resin using trifluoroacetic acid (TFA) and appropriate scavengers to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: Ac-D-Arg-OH undergoes various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: Reduction of the guanidino group can lead to the formation of amines.
Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated arginine derivatives.
Scientific Research Applications
Chemistry: Ac-D-Arg-OH is used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the role of arginine derivatives in metabolic pathways and their effects on cellular functions .
Medicine: this compound has potential therapeutic applications in treating conditions related to arginine metabolism, such as renal insufficiency and uremia .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and as a research tool for studying enzyme-substrate interactions .
Mechanism of Action
The mechanism of action of Ac-D-Arg-OH involves its interaction with various molecular targets and pathways. The guanidino group of this compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. For example, this compound can inhibit the activity of proteases by binding to their active sites . Additionally, it can modulate the activity of nitric oxide synthase (NOS), affecting nitric oxide (NO) production and related signaling pathways .
Comparison with Similar Compounds
N-Acetyl-L-arginine (Ac-L-Arg-OH): Similar structure but with L-arginine instead of D-arginine.
N-Acetyl-D-Ser-Pro-D-Arg-Gly-NH2: A peptide analog with potential antidepressant properties.
Fmoc-Arg (Pbf)-OH: A protected form of arginine used in peptide synthesis.
Uniqueness: . Its ability to interact with specific enzymes and receptors makes it a valuable tool in biochemical and pharmaceutical research.
Properties
IUPAC Name |
(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIUMQYRCDYCH-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315051 | |
| Record name | N2-Acetyl-D-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-86-8 | |
| Record name | N2-Acetyl-D-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl-D-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-Acetyl-D-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-acetyl-D-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL-D-ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKC1D7A6PK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Acetyl-D-arginine interact with Carboxypeptidase B and what are the downstream effects?
A1: Acetyl-D-arginine acts as a competitive inhibitor of Carboxypeptidase B. [, ] This means it competes with the peptide substrate for binding to the enzyme's active site. This interaction inhibits the enzyme's ability to hydrolyze peptide bonds. Specifically, Acetyl-D-arginine prevents the peptide substrate from reaching the catalytic site, effectively hindering the enzyme's function. []
Q2: Can you explain the structural basis for the interaction between Acetyl-D-arginine and Carboxypeptidase B?
A2: While the provided abstracts don't delve into the detailed structural basis of this interaction, they offer some clues. Acetyl-D-arginine likely mimics the structure of the peptide substrate's C-terminal end, allowing it to bind to the enzyme's active site. The specific interactions likely involve the carboxyl and guanidinium groups of Acetyl-D-arginine forming interactions with residues within the enzyme's active site. Further structural studies would be needed to fully elucidate the precise binding mode and interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


